An In-depth Technical Guide to 5-Chloro-8-methoxyquinoline for Advanced Research
An In-depth Technical Guide to 5-Chloro-8-methoxyquinoline for Advanced Research
This guide provides a comprehensive technical overview of 5-Chloro-8-methoxyquinoline, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. Its purpose is to delve into the core chemical properties, synthesis, and applications of this compound, offering field-proven insights and detailed protocols to empower your research endeavors.
Introduction and Core Compound Identity
5-Chloro-8-methoxyquinoline is a functionalized quinoline derivative that serves as a critical building block in synthetic organic chemistry and medicinal research.[1] The quinoline core, a bicyclic system composed of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. The specific substitution pattern of 5-Chloro-8-methoxyquinoline, featuring an electron-withdrawing chloro group at the C-5 position and an electron-donating methoxy group at the C-8 position, imparts a unique reactivity profile that is highly valuable for constructing complex molecular architectures.[1] This compound is a key member of the broader 8-hydroxyquinoline family, which is extensively investigated for a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2]
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 17012-44-1 .[1][3]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are fundamental to its application in research. The properties of 5-Chloro-8-methoxyquinoline are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 17012-44-1 | [1][3] |
| Molecular Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| IUPAC Name | 5-chloro-8-methoxyquinoline | [1] |
| Appearance | Not explicitly stated; likely a solid at room temperature. | |
| InChI Key | YZCSDQVSXILXPK-UHFFFAOYSA-N | [1] |
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 5-Chloro-8-methoxyquinoline. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are indispensable for verifying the identity and purity of the synthesized compound.[4]
Synthesis and Reactivity Profile
The chemical behavior of 5-Chloro-8-methoxyquinoline is governed by the interplay of its functional groups. The methoxy group at C-8 is an electron-donating group through resonance, while the chloro group at C-5 is electron-withdrawing via induction. This electronic dichotomy influences the molecule's reactivity in various organic transformations.[1]
Synthetic Pathways
The most common and direct route to 5-Chloro-8-methoxyquinoline involves the methylation of its precursor, 5-Chloro-8-hydroxyquinoline (CAS: 130-16-5). This precursor is commercially available and can be synthesized through several established methods, including modifications of the Skraup, Doebner-von Miller, or Friedländer reactions.[1][4] The synthesis of 5-Chloro-8-hydroxyquinoline itself often starts with the chlorination of 8-hydroxyquinoline.[2][5]
A general workflow for the synthesis is illustrated below:
Caption: General synthesis workflow for 5-Chloro-8-methoxyquinoline.
Reactivity and Further Functionalization
The presence of the chloro and methoxy groups provides distinct handles for further chemical modification. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, although the positions are directed by the existing substituents. More importantly, the chloro group is susceptible to nucleophilic aromatic substitution or can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups. This versatility makes it a valuable intermediate for building molecular complexity.[1]
Applications in Drug Discovery and Medicinal Chemistry
The 8-hydroxyquinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The derivatives of this scaffold, including 5-Chloro-8-methoxyquinoline, are of significant interest in drug development.
-
Antimicrobial and Antifungal Agents: The parent compound, 5-chloro-8-hydroxyquinoline (also known as Cloxiquine), is recognized for its potent antibacterial and antifungal properties.[2][6][7] It shows particular efficacy against Mycobacterium tuberculosis, including drug-resistant strains.[2] While the methoxy derivative is primarily an intermediate, its downstream products often retain or modulate this antimicrobial activity.
-
Anticancer Research: Quinoline derivatives are widely explored as potential anticancer agents.[7] 5-Chloro-8-hydroxyquinoline has demonstrated potential in inhibiting the growth of cancer cells.[5][7] The methoxy analog serves as a key starting material for the synthesis of novel compounds screened for anticancer activity.
-
Chelating Agents: The 8-hydroxyquinoline core is a classic bidentate chelating agent for various metal ions. This property is often linked to its biological activity, as it can disrupt metal homeostasis in microbial or cancer cells. This has led to applications in areas like the development of selective ion-exchange membranes for metal recovery.[8]
-
Synthetic Intermediate: The primary role of 5-Chloro-8-methoxyquinoline is as a versatile intermediate.[1] It is used to synthesize more complex molecules, such as triazole-linked hybrids, which are being investigated as new pharmacological agents.[1]
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery context.
Caption: Drug discovery workflow using 5-Chloro-8-methoxyquinoline.
Experimental Protocol: Synthesis of 5-Chloro-8-methoxyquinoline
This section provides a detailed, self-validating protocol for the synthesis of 5-Chloro-8-methoxyquinoline from its hydroxy precursor via Williamson ether synthesis.
Objective: To synthesize 5-Chloro-8-methoxyquinoline by methylating 5-Chloro-8-hydroxyquinoline.
Materials:
-
5-Chloro-8-hydroxyquinoline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-8-hydroxyquinoline (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (2.0-3.0 eq). Causality: K₂CO₃ is a mild base used to deprotonate the hydroxyl group of the precursor, forming a phenoxide. This nucleophilic phenoxide is essential for the subsequent reaction. Anhydrous conditions are critical to prevent side reactions.
-
-
Addition of Methylating Agent:
-
While stirring vigorously, slowly add methyl iodide (1.5-2.0 eq) to the suspension at room temperature. Causality: Methyl iodide is the electrophile. It is added slowly to control the exothermic nature of the reaction. An excess is used to ensure complete conversion of the starting material.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C and allow it to stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation: TLC allows for the visualization of the consumption of the starting material and the formation of the product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). Causality: The product is organic-soluble, while the inorganic salts (like KI and excess K₂CO₃) remain in the aqueous phase.
-
Wash the combined organic layers with saturated NaHCO₃ solution (to remove any acidic impurities), followed by brine (to reduce the amount of water in the organic layer).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product using column chromatography on silica gel or by recrystallization to obtain pure 5-Chloro-8-methoxyquinoline.
-
Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS). Self-Validation: Spectroscopic data provides definitive structural proof. The expected shifts in NMR and the correct molecular ion peak in mass spectrometry confirm the successful synthesis.
-
Safety and Handling
-
Hazard Statements: Based on its precursor, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][12] Work in a well-ventilated area or a chemical fume hood.[9][10]
-
Handling: Avoid breathing dust or vapors.[9][13] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] Keep away from strong oxidizing agents.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Disclaimer: This safety information is based on the precursor compound. Always consult the specific SDS for 5-Chloro-8-methoxyquinoline from your supplier before handling.
References
-
Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers | Inorganic Chemistry - ACS Publications. ([Link])
-
Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications. ([Link])
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. ([Link])
-
5-Chloro-8-hydroxyquinoline | C9H6ClNO - BuyersGuideChem. ([Link])
-
5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications - JIN DUN CHEMISTRY. ([Link])
-
5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals - JIN DUN CHEMISTRY. ([Link])
-
The structure and numbering of 5-chloro-8-hydroxyquinoline. - ResearchGate. ([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. 5-Chloro-8-Methoxy-quinoline | 17012-44-1 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cionpharma.com [cionpharma.com]
- 6. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 7. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 5-Chloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]
- 12. 5-Chloro-8-quinolinol 95 130-16-5 [sigmaaldrich.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
